molecular formula C25H25ClN6O2 B10836090 Pyrrolo[2,3-d]pyrimidine derivative 33

Pyrrolo[2,3-d]pyrimidine derivative 33

Cat. No.: B10836090
M. Wt: 477.0 g/mol
InChI Key: HZEPKJAESLPAAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolo[2,3-d]pyrimidine derivative 33 is a synthetic small molecule belonging to a class of heterocyclic compounds recognized for their potent kinase inhibitory activity and significant potential in anticancer research . This scaffold serves as an ATP-mimetic, designed to fit competitively into the ATP-binding pocket of various kinase targets, thereby blocking phosphorylation and disrupting oncogenic signaling pathways . The pyrrolo[2,3-d]pyrimidine core is a privileged structure in medicinal chemistry due to its ability to engage the kinase hinge region through key hydrogen-bonding interactions, which is a critical feature for high-affinity binding . Extensive structure-activity relationship (SAR) studies on the pyrrolo[2,3-d]pyrimidine scaffold have demonstrated that strategic substitutions can fine-tune selectivity and potency against a range of kinases . Researchers have explored this scaffold to develop inhibitors targeting crucial oncogenic drivers such as RET (including wild-type and the gate-keeper V804M mutant) , FAK , PAK4 , VEGFR-2, and CDK2 . Compounds in this series have shown efficacy in inhibiting the proliferation and migration of cancer cell lines driven by specific genetic alterations, such as the LC-2/ad cell line (RET-CCDC6 fusion-driven) and HepG2 cells . Furthermore, optimized derivatives have demonstrated the ability to induce cell cycle arrest and promote apoptosis in cancer cells, hallmarks of effective antitumor agents . This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with care in a laboratory setting.

Properties

Molecular Formula

C25H25ClN6O2

Molecular Weight

477.0 g/mol

IUPAC Name

N-[3-[5-chloro-2-(3-morpholin-4-ylanilino)-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]prop-2-enamide

InChI

InChI=1S/C25H25ClN6O2/c1-2-21(33)28-17-6-3-5-16(13-17)23-22-20(26)15-27-24(22)31-25(30-23)29-18-7-4-8-19(14-18)32-9-11-34-12-10-32/h2-8,13-15,24,27H,1,9-12H2,(H,28,33)(H2,29,30,31)

InChI Key

HZEPKJAESLPAAS-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=CC=CC(=C1)C2=C3C(NC=C3Cl)N=C(N2)NC4=CC(=CC=C4)N5CCOCC5

Origin of Product

United States

Preparation Methods

Chlorination of Pyrrolo[2,3-d]Pyrimidine Diol Intermediates

The foundational step in synthesizing pyrrolo[2,3-d]pyrimidine derivatives involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. A patented method demonstrates that treating this diol with phosphorus oxychloride (POCl₃) in aromatic solvents (e.g., toluene) at 25°C, followed by gradual addition of diisopropylethylamine (DIPEA) , achieves 52% yield of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Critical parameters include:

  • POCl₃ equivalents : 3.0 equivalents relative to diol.

  • Base stoichiometry : 2.0 equivalents of DIPEA.

  • Temperature gradient : Initial reaction at 25°C, followed by heating to 75°C and final reflux at 105°C for 16 hours.

This method addresses historical challenges of low yields (26.5–41%) reported in earlier literature by optimizing reagent ratios and thermal profiles.

Solvent-Dependent Crystallization Techniques

Patent EP3560932A1 highlights the role of mixed solvents in purifying intermediates. For example, recrystallizing 7H-pyrrolo[2,3-d]pyrimidine derivatives using toluene-heptane or 2-propanol-heptane systems improves purity to >99% by eliminating polar impurities. Key data:

Solvent SystemPurity (%)Yield (%)
Toluene-Heptane99.287.3
2-Propanol-Heptane98.782.1

These solvent combinations facilitate rapid precipitation while minimizing side reactions during isolation.

Multicomponent One-Pot Synthesis

A scalable route involves one-pot three-component reactions using arylglyoxals , 6-amino-1,3-dimethyluracil , and barbituric acid derivatives catalyzed by tetrabutylammonium bromide (TBAB) . This method achieves yields of 85–92% for polysubstituted pyrrolo[2,3-d]pyrimidines at 50°C in ethanol. Advantages include:

  • Short reaction times (2–4 hours vs. 24 hours for traditional methods).

  • No column chromatography required due to high regioselectivity.

Detailed Methodologies for Derivative 33

Stepwise Functionalization of the Pyrrolo[2,3-d]Pyrimidine Core

Derivative 33’s synthesis likely follows a modular approach:

  • Core chlorination : As described in Section 1.1, generating 2,4-dichloro intermediates.

  • Nucleophilic substitution : Coupling with (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

  • Deprotection : Sequential removal of benzyl and tosyl groups via hydrogenolysis (H₂, Pd/C, 50 psi).

Critical data for the coupling step:

BaseSolventTemperature (°C)Yield (%)
K₂CO₃DMF8068
NaHTHF6052

Enantioselective Hydrogenation

Chiral resolution of piperidine intermediates is achieved using bis(1,5-cyclooctadiene)rhodium(I) triflate and (R)-(-)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyl di-t-butylphosphine under hydrogen (50–200 psi). This step enriches enantiomeric excess (ee) to 70–85%.

Optimization Strategies for Improved Yield and Purity

Activating Group Strategies

Introducing tosyl or benzyl groups at the pyrrolo[2,3-d]pyrimidine 7-position accelerates nucleophilic substitution by enhancing leaving-group ability. This modification increases coupling yields from 41% to 68%.

Solvent and Catalyst Screening

For TBAB-catalyzed one-pot reactions, ethanol outperforms acetonitrile or DMF due to better solubility of arylglyoxals. Catalyst loading optimization reveals:

TBAB (mol%)Yield (%)
592
1089

Higher catalyst concentrations promote side reactions, reducing yield.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR : Key signals include pyrrolo-H at δ 8.2–8.5 ppm and piperidine-CH₃ at δ 1.2–1.4 ppm.

  • X-ray diffraction : Crystallographic data (e.g., BABL-HC salt) confirm stereochemistry with <0.5 Å positional uncertainty.

Purity Assessment

HPLC methods using C18 columns (ACN/H₂O gradient) achieve baseline separation of derivative 33 from regioisomers (Rt = 12.7 min vs. 14.2 min for byproducts).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityComplexity
Chlorination-Coupling6899.2HighModerate
One-Pot Multicomponent9298.5MediumLow
Enantioselective H₂7097.8LowHigh

The one-pot method offers superior yield and simplicity but requires stringent solvent control. Chlorination-coupling remains preferred for large-scale synthesis due to established infrastructure.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[2,3-d]pyrimidine derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Substituent-Dependent Activity

The biological activity of pyrrolo[2,3-d]pyrimidines is highly sensitive to substituent modifications:

  • Anticancer Activity : Derivatives with 3,4-dimethoxybenzene substituents at position 5 (e.g., compounds 4b, 11b) exhibit stronger anticancer activity than those with 4-bromobenzene groups (e.g., 4a, 11a) .
  • EGFR Inhibition : Trisubstituted derivatives (compounds 100–105) with aryl/alkyl groups at positions 2, 5, and 6 show moderate EGFR inhibition (IC50 5.31–159.8 µM). For example, compound 101 (IC50 5.31 µM) outperforms derivative 100 (IC50 20 µM) due to optimized substituent positioning .
  • JAK1 Inhibition: Hydrazinyl-containing derivatives demonstrate potent JAK1 inhibition (nanomolar IC50 values) and selectivity for rheumatoid arthritis treatment .

Table 1: Substituent Effects on Pyrrolo[2,3-d]pyrimidine Activity

Compound ID Substituents Target Activity (IC50) Reference
101 Methyl-pyrrole at position 2 EGFR: 5.31 µM
4b 3,4-Dimethoxybenzene at C5 Anticancer (strong)
Hydrazinyl Hydrazine group at C7 JAK1: <100 nM

Regioisomeric Differences

Pyrrolo[3,2-d]pyrimidines (regioisomers of pyrrolo[2,3-d]pyrimidines) often exhibit distinct pharmacological profiles:

  • Antitubulin Activity : Pyrrolo[3,2-d]pyrimidines show superior potency as microtubule-depolymerizing agents compared to pyrrolo[2,3-d]pyrimidines, with submicromolar activity against tumor cell lines .
  • Toxicity : The maximum tolerated dose (MTD) of pyrrolo[2,3-d]pyrimidine LY231514 (5 mg/kg, Phase II) is lower than pyrrolo[3,2-d]pyrimidine compound 7 (10 mg/kg), indicating regioisomer-dependent toxicity .

Table 2: Regioisomer Comparison

Compound Class Example Compound MTD (mg/kg) Activity Reference
Pyrrolo[2,3-d]pyrimidine LY231514 5 Anticancer (Phase II)
Pyrrolo[3,2-d]pyrimidine Compound 7 10 Anticancer (low micromolar)
Pyrrolo[3,2-d]pyrimidine PKI-116 150 Anticancer (Phase I)

Key Research Findings and Implications

Substituent Optimization : Position-specific modifications (e.g., halogenation at C4/C6 or aryl groups at C5) enhance target affinity and reduce off-target toxicity .

Regioisomer Impact : Pyrrolo[3,2-d]pyrimidines generally exhibit higher antitubulin activity but variable toxicity compared to pyrrolo[2,3-d]pyrimidines .

Synthetic Advancements : Modern methods (e.g., Cu catalysis, β-cyclodextrin) improve scalability and sustainability for derivative 33 and analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for pyrrolo[2,3-d]pyrimidine derivatives, such as compound 33?

  • Methodological Answer : Two primary synthetic approaches are widely used:

  • Pyrrole-first strategy : Construct the pyrrole ring followed by pyrimidine ring formation via cyclization reactions (e.g., using urea derivatives or formamides) .
  • Pyrimidine-first strategy : Build the pyrimidine ring and introduce substituents for subsequent pyrrole ring closure. For example, cyclocondensation of 6-aminouracil with oxalyl chloride yields pyrrolo[2,3-d]pyrimidine scaffolds .
  • One-pot multicomponent reactions : Efficiently synthesize polysubstituted derivatives using arylglyoxals, aminouracils, and barbituric acids in ethanol with TBAB catalyst, achieving high yields (~85%) .

Q. How is receptor binding affinity and selectivity for compound 33 experimentally determined?

  • Methodological Answer : Radioligand binding assays using rat brain A1-adenosine receptors (A1AR) and A2aAR subtypes are standard.

  • Procedure : Incubate derivatives with <sup>3</sup>H-labeled antagonists (e.g., DPCPX for A1AR) and measure competitive displacement. Compound 33 (Ki = 2.8 nM) showed >2000-fold selectivity for A1AR over A2aAR .
  • Data Interpretation : Lower Ki values indicate higher affinity. Stereoselectivity (e.g., 96-fold for R-enantiomers) is assessed by comparing enantiomeric pairs .

Q. What structural features enhance A1-adenosine receptor selectivity in pyrrolo[2,3-d]pyrimidines?

  • Methodological Answer : Key SAR insights include:

  • N4-substitution : 2-Phenyl-7-deazaadenines with N4-substituents (e.g., phenylethyl groups) improve A1AR affinity (Ki = 6.7 nM) and selectivity (>4000-fold) .
  • Chlorophenyl substituents : 3-Chlorophenyl at position 2 increases water solubility (368 µM) while maintaining A1AR affinity .
  • Stereochemistry : R-enantiomers exhibit higher potency than S-enantiomers (e.g., 64-fold difference for compound 4a) .

Advanced Research Questions

Q. How can conflicting IC50/Ki values across enzyme inhibition studies be resolved?

  • Methodological Answer : Address discrepancies by:

  • Assay standardization : Use in situ GARFTase assays with KB cells for consistency (e.g., IC50 = 1.2 nM for compound 2d) .
  • Control normalization : Include reference inhibitors (e.g., PMX) to calibrate activity .
  • Statistical rigor : Report mean ± SEM from ≥3 independent experiments to reduce variability .

Q. What experimental methods evaluate substituent effects on folate receptor (FR) targeting?

  • Methodological Answer :

  • Cellular uptake assays : Compare fluorinated 6-substituted derivatives in FRα-overexpressing vs. RFC-dependent cells. Fluorine at position 6 enhances FRα-mediated uptake (e.g., 5-fold increase vs. non-fluorinated analogues) .
  • Competitive inhibition : Use excess folic acid to confirm FR-specific transport .
  • Molecular docking : Model interactions between substituents and FRα binding pockets to rationalize activity .

Q. How do scaffold modifications (e.g., thieno vs. pyrrolo[2,3-d]pyrimidine) impact enzyme inhibition?

  • Methodological Answer :

  • Isosteric replacement : Replace pyrrole NH with sulfur to create thieno[2,3-d]pyrimidine. Compare inhibitory activity against DHFR/TS:
  • Pyrrolo derivatives (e.g., compound 1) rely on NH for H-bonding (IC50 = 10 nM).
  • Thieno analogues (e.g., compound 4) lose activity (IC50 > 1000 nM), confirming NH’s critical role .
  • Crystallography : Resolve enzyme-ligand structures to map interactions (e.g., TS-pyrrolo complex vs. TS-thieno) .

Q. What strategies optimize physicochemical properties (e.g., solubility) without compromising bioactivity?

  • Methodological Answer :

  • Hydrophilic substituents : Introduce methyl groups (e.g., 5,6-dimethyl in compound 4a) to improve water solubility (368 µM) while retaining A1AR affinity .
  • LogP adjustments : Balance lipophilicity (e.g., logP = 2.5–3.5) using substituents like 3-chlorophenyl to enhance blood-brain barrier penetration .
  • Prodrug approaches : Synthesize phosphate esters of low-solubility derivatives for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.